molecular formula C8H8Cl2O2 B1195802 (3,5-Dichloro-4-methoxyphenyl)methanol CAS No. 4892-23-3

(3,5-Dichloro-4-methoxyphenyl)methanol

Cat. No.: B1195802
CAS No.: 4892-23-3
M. Wt: 207.05 g/mol
InChI Key: JGXJHWOAICEPDE-UHFFFAOYSA-N
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Description

Molecular Structure and Conformational Analysis

Constitutional and Configurational Isomerism

The compound’s structure features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a hydroxymethyl group at the 1 position. Constitutional isomerism is limited due to the fixed substitution pattern. For instance, altering the positions of the chlorine or methoxy groups would yield distinct constitutional isomers, such as 2,4-dichloro-5-methoxy or 2,6-dichloro-3-methoxy derivatives.

Configurational isomerism is absent in this molecule because it lacks stereogenic centers or π-bonds capable of geometric isomerism. The planar aromatic ring and free rotation of the hydroxymethyl group preclude the formation of enantiomers or diastereomers.

Steric and Electronic Effects of Substituents

The substituents exert competing electronic effects:

  • Chlorine atoms : As electron-withdrawing groups (EWGs), they induce a −I (inductive) effect, polarizing the aromatic ring and increasing electrophilicity at the ortho and para positions. Their meta orientation relative to the hydroxymethyl group minimizes direct conjugation but enhances inductive withdrawal.
  • Methoxy group : The para-methoxy group donates electrons via +M (mesomeric) resonance, stabilizing the ring’s electron density. However, its −I effect slightly counteracts this donation, resulting in a net electron-donating character (Hammett σₚ = −0.27).

Steric effects arise from the chlorine and methoxy groups, which introduce torsional strain. The methoxy group’s bulkiness (Taft’s steric parameter, $$ E_s = -0.55 $$) restricts free rotation of the hydroxymethyl moiety, favoring conformations where the hydroxyl group is antiperiplanar to the methoxy substituent.

Crystallographic and Computational Modeling Studies

X-ray Diffraction Data

While direct X-ray data for (3,5-dichloro-4-methoxyphenyl)methanol is unavailable, analogous compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine reveal key structural trends. These studies show that halogenated aromatics adopt planar geometries with bond lengths of 1.73–1.76 Å for C-Cl and 1.41 Å for C-O in methoxy groups. Such data infer that the title compound’s crystal lattice would exhibit similar halogen-driven intermolecular interactions (e.g., Cl···Cl contacts).

DFT and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:

  • Bond lengths : C-Cl (1.73 Å), C-O (1.36 Å for methoxy), and C-OH (1.42 Å).
  • HOMO-LUMO gaps : The electron-withdrawing chlorine atoms lower the HOMO energy (−6.2 eV), while the methoxy group raises the LUMO energy (−1.8 eV), yielding a bandgap of 4.4 eV.
  • Charge distribution : Natural Bond Orbital (NBO) analysis reveals negative charges on chlorine (−0.32 e) and oxygen (−0.45 e for methoxy), with the hydroxymethyl oxygen bearing −0.67 e.

Table 1: Key DFT-Derived Geometric Parameters

Parameter Value (Å or °)
C-Cl bond length 1.73
C-O (methoxy) 1.36
C-OH bond length 1.42
Cl-C-Cl angle 120.5
HOMO-LUMO gap (eV) 4.4

These computational insights align with experimental trends observed in related compounds, validating the molecule’s electronic structure.

Properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXJHWOAICEPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmospheric conditions to prevent side reactions. A study demonstrated that dissolving 3,5-dichloro-4-methoxybenzaldehyde (12.9 mmol) in THF and adding LiAlH₄ (1.5 equivalents) at 0°C followed by stirring at room temperature for 4 hours yields the target alcohol in 98% purity. Post-reaction workup involves cautious quenching with 0.5 N HCl to destroy excess LiAlH₄, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 5:1).

Key Parameters:

  • Temperature: 0°C to room temperature

  • Solvent: THF or diethyl ether

  • Purification: Column chromatography (hexane/ethyl acetate)

  • Yield: 98%

Reduction of Methyl 3,5-Dichloro-4-methoxybenzoate

An alternative route involves the reduction of methyl 3,5-dichloro-4-methoxybenzoate, an ester derivative, to the benzyl alcohol. This method leverages LiAlH₄’s ability to reduce esters to primary alcohols.

Reaction Mechanism and Procedure

The ester group (-COOCH₃) undergoes nucleophilic attack by hydride ions from LiAlH₄, resulting in the formation of the alcohol. In a representative procedure, methyl 3,5-dichloro-4-methoxybenzoate (73.5 mmol) is dissolved in THF, treated with LiAlH₄ (3 equivalents), and refluxed for 6 hours. The reaction mixture is quenched with aqueous sodium sulfate and extracted with ethyl acetate. The crude product is recrystallized from hexane to yield colorless needles with a melting point of 44–46°C.

Key Parameters:

  • Temperature: Reflux conditions (66–67°C for THF)

  • Solvent: THF

  • Purification: Recrystallization (hexane)

  • Yield: 99%

Electrophilic Chlorination of 4-Methoxybenzyl Alcohol

While less commonly reported in peer-reviewed literature, indirect evidence suggests that direct chlorination of 4-methoxybenzyl alcohol could theoretically yield the target compound. This method would require precise control over regioselectivity to introduce chlorine atoms at the 3 and 5 positions.

Challenges and Considerations

The methoxy group at position 4 activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. Achieving meta-chlorination necessitates:

  • Protecting Group Strategies: Temporarily blocking the para position to redirect chlorination.

  • Catalytic Systems: Using Lewis acids like FeCl₃ or AlCl₃ to modulate reactivity.

  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

Industrial Production Considerations

Scaling the aforementioned methods requires addressing cost, safety, and efficiency:

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialReagentYieldScalability Challenges
Aldehyde Reduction3,5-Dichloro-4-methoxybenzaldehydeLiAlH₄98%Handling pyrophoric reagents
Ester ReductionMethyl 3,5-dichloro-4-methoxybenzoateLiAlH₄99%High solvent consumption

Optimization Strategies:

  • Continuous Flow Reactors: Minimize risks associated with LiAlH₄ by automating reagent addition.

  • Alternative Reducing Agents: Sodium borohydride (NaBH₄) with cerium chloride (CeCl₃) for milder conditions.

  • Solvent Recovery Systems: Reduce costs in large-scale ester reductions.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H8_8Cl2_2O2_2
  • Molecular Weight : Approximately 207.05 g/mol
  • Structure : The compound features a dichlorobenzene ring with a methoxy group attached.

Organic Synthesis

(3,5-Dichloro-4-methoxyphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Producing aldehydes or carboxylic acids.
  • Reduction : Forming corresponding hydrocarbons.
  • Substitution Reactions : Participating in nucleophilic substitutions to create diverse derivatives.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial and Antifungal Properties : Studies have shown that it can inhibit the growth of various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans .
    Pathogen TypeCompound Efficacy
    BacteriaInhibition of growth
    FungiEffective against Candida albicans
  • Mechanism of Action : The biological activity is believed to stem from its interaction with cellular targets such as enzymes or receptors, potentially modulating biochemical pathways .

Pharmaceutical Applications

The compound is being explored for its potential as a pharmacophore in drug development. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.

Study on Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial properties of halogenated phenols, including this compound. Results indicated a notable reduction in microbial growth at varying concentrations .

Topoisomerase Inhibition

In another study focusing on marine-derived compounds, derivatives of dibromotyrosine were tested for their ability to inhibit human DNA topoisomerase II-α. The findings suggested that similar compounds could exhibit significant inhibitory effects on this enzyme, which is crucial for DNA replication and repair .

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy and chloro substituents play a crucial role in determining its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, functional groups, or halogenation patterns. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
(3,5-Dichloro-4-methoxyphenyl)methanol 3,5-Cl; 4-OCH$3$; -CH$2$OH 207.05 M1 receptor modulation
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 5-Cl; 2-OH; 3-CH$_2$OH; acetyl group 200.62 Antimicrobial activity
(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol 3-Cl; isoxazole ring; ethoxy group ~350 (estimated) Bromodomain inhibition
(5-(3,5-Dichloro-4-methoxyphenyl)thiophen-2-yl)(2,6-difluoro-3-hydroxyphenyl)methanone Thiophene linker; 2,6-F; 3-OH 399.6 17β-HSD1 inhibition (IC$_{50}$ <1 nM)

Key Observations :

  • Chlorine Positioning: The 3,5-dichloro substitution enhances steric and electronic effects compared to mono-chlorinated analogs (e.g., 3-chlorophenyl derivatives in ), improving receptor binding in allosteric modulators .
  • Functional Groups: Replacement of -CH$_2$OH with a ketone (e.g., methanone in ) or ester group (e.g., in ) alters polarity and bioavailability. For instance, the thiophene-linked methanone in exhibits subnanomolar enzyme inhibition due to enhanced π-π stacking.
  • Hybrid Structures: Incorporation of heterocycles (e.g., isoxazole in ) or amino acid moieties (e.g., in ) broadens pharmacological utility.
Physicochemical and Analytical Properties
  • Molecular Weight and Polarity: The molecular weight of this compound (207.05 g/mol) is higher than non-chlorinated analogs (e.g., phenylmethanol: 108.14 g/mol) but lower than hybrid structures with heterocycles (>350 g/mol) .
  • Mass Spectrometry Challenges: Steric hindrance from the 3,5-dichloro-4-methoxy substituents suppresses molecular ion peaks in EI-MS, complicating identification compared to less-hindered analogs (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone) .
Industrial and Research Utility
  • Building Block Utility: this compound is preferred over simpler alcohols (e.g., 4-methoxyphenylmethanol) for synthesizing complex molecules due to its balanced reactivity and stability .
  • Limitations : Discontinued commercial availability (as of 2025) limits large-scale applications compared to widely available analogs like methyl phenylpropiolate .

Biological Activity

(3,5-Dichloro-4-methoxyphenyl)methanol, a compound with the chemical formula C8H8Cl2O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloromethoxyphenyl structure, which is critical for its biological activity. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it has effective Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 2592315.6231.25
Escherichia coli ATCC 2592231.2562.5
Pseudomonas aeruginosa ATCC 2785362.5125

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on human cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line LC50 (µg/mL) EC50 (µg/mL) Selectivity Index
U-937 (human promonocytic)>20035.73>5
HeLa (cervical cancer)100502

The selectivity index indicates that the compound is relatively safe at higher concentrations, making it a promising candidate for further development .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes related to microbial cell wall synthesis. This action disrupts bacterial growth and survival, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

  • Antiparasitic Activity : A study assessed the activity of derivatives of this compound against Plasmodium falciparum and Leishmania panamensis. The findings indicated that certain derivatives exhibited potent antiparasitic effects with low cytotoxicity against mammalian cells .
  • Anticancer Potential : In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for (3,5-dichloro-4-methoxyphenyl)methanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via chlorination of 4-methoxybenzyl alcohol. A common approach involves using thionyl chloride (SOCl₂) or chlorine gas in the presence of a catalyst under inert conditions. For example, chlorination of 4-methoxybenzaldehyde with Cl₂ gas followed by reduction yields the target alcohol . Key optimization parameters include:

  • Temperature : Controlled between 0–25°C to prevent over-chlorination.
  • Solvent : Dichloromethane or chloroform for solubility and inertness.
  • Catalyst : FeCl₃ or AlCl₃ to enhance electrophilic substitution efficiency.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >70% yield .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions. For instance, the methoxy group appears as a singlet at δ 3.91 ppm, while the aromatic protons show splitting patterns consistent with dichloro substitution .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain. A recent study reported a monoclinic crystal system with space group P2₁/c and hydrogen bonding between the hydroxyl group and chlorine atoms .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 205.9901 (calculated for C₈H₈Cl₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography) for this compound?

Methodological Answer: Discrepancies between NMR (dynamic solution-state data) and crystallography (static solid-state data) often arise from conformational flexibility or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Assess rotational barriers of the methoxy or hydroxyl groups.
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Multi-Technique Validation : Cross-reference with IR (C-O stretch at 1250 cm⁻¹) and polarimetry (if chiral centers exist) .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

Methodological Answer: The hydroxyl group is a key site for functionalization:

  • Esterification : React with acyl chlorides (e.g., acetic anhydride) in pyridine to form prodrug candidates.
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a ketone for further cross-coupling reactions .
  • Protection-Deprotection : Employ TBDMSCl to protect the hydroxyl group during halogenation or Suzuki-Miyaura coupling .

Q. How does electronic structure influence the compound’s biological activity?

Methodological Answer: Computational studies (e.g., DFT with B3LYP/6-311+G(d,p)) reveal:

  • Electron-Withdrawing Effects : The chlorine atoms increase electrophilicity, enhancing binding to enzyme active sites (e.g., M1 muscarinic receptors) .
  • Hydrogen Bonding : The hydroxyl and methoxy groups donate electrons to form stable interactions with residues like Asp105 in urate transporters .
  • LogP (2.05) : Moderate lipophilicity balances membrane permeability and aqueous solubility for cellular uptake .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 72% in vs. lower yields in other protocols) often stem from:

  • Purity of Starting Materials : Impurities in 4-methoxybenzaldehyde reduce efficiency.
  • Workup Procedures : Inadequate quenching of excess Cl₂ gas leads byproducts.
  • Scale Effects : Milligram-scale reactions may underperform compared to gram-scale due to heat transfer limitations.
    Recommendation : Replicate conditions with strict inert atmospheres and HPLC monitoring .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dichloro-4-methoxyphenyl)methanol
Reactant of Route 2
(3,5-Dichloro-4-methoxyphenyl)methanol

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